2-Cyclopropyl-1,3-oxazole
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Overview
Description
2-Cyclopropyl-1,3-oxazole is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.128. The purity is usually 95%.
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Scientific Research Applications
Transition Metal Coordination Chemistry
Oxazoline ligands, such as 2-oxazolines, are vital in transition metal-catalyzed asymmetric organic syntheses due to their versatile ligand design, straightforward synthesis, and modifiable chiral centers near donor atoms. This is particularly significant in the coordination chemistry of transition metals, as explored by Gómez, Muller, and Rocamora (1999) in their review focusing on structural characterization in both solid state and solution (Gómez, Muller, & Rocamora, 1999).
Catalytic Synthesis and Applications
Shinde et al. (2022) reviewed the catalytic synthesis of 1,3-oxazole derivatives, emphasizing the importance of these compounds in medicinal, pharmaceutical, agrochemical, and material sciences. This review systematically interprets literature on metal-based catalytic strategies for synthesizing novel 1,3-oxazole derivatives (Shinde et al., 2022).
Synthesis of Trisubstituted Oxazoles
Selvi and Srinivasan (2014) discussed the synthesis of 2,4,5-trisubstituted oxazoles from trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates, showcasing the potential of cyclopropane derivatives in creating complex oxazole structures (Selvi & Srinivasan, 2014).
Anticancer Research
Chiacchio et al. (2020) focused on oxazole-based compounds in anticancer research, highlighting their interactions with various enzymes and receptors due to the presence of oxygen and nitrogen atoms in their core structure. This research underscores the potential of oxazole derivatives in drug discovery (Chiacchio et al., 2020).
Efficient Synthesis of Functionalised Oxazoles
Gillie, Reddy, and Davies (2016) developed an efficient method for synthesizing complex, fully substituted, and functionalized 4-aminooxazoles, demonstrating the versatility and significance of oxazoles in creating bioactive and functional materials (Gillie, Reddy, & Davies, 2016).
Novel Derivatives and Biological Activities
Several studies, such as those by Kıbrız et al. (2017), Chen et al. (2021), and Kachaeva et al. (2018), have explored the preparation of novel oxazole derivatives and their biological activities, particularly in the context of pharmaceuticals and anticancer research. These studies contribute to the growing understanding of the diverse applications of oxazole derivatives in various scientific fields (Kıbrız et al., 2017), (Chen et al., 2021), (Kachaeva et al., 2018).
Mechanism of Action
Target of Action
Oxazole derivatives, a class to which 2-cyclopropyl-1,3-oxazole belongs, have been found to interact with a wide range of biological targets . For instance, some oxazole derivatives have been found to exhibit prostacyclin (IP) receptor antagonistic activity .
Mode of Action
Oxazole derivatives are known to interact with their targets via numerous non-covalent interactions . These interactions can lead to changes in the function of the target, resulting in various biological responses .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Action Environment
Environmental factors can significantly impact the action of a compound, including its absorption, distribution, metabolism, excretion, and interaction with its targets .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the substitution pattern in the oxazole derivatives .
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These effects suggest that 2-Cyclopropyl-1,3-oxazole may influence cell function and impact various cellular processes.
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxazole derivatives are known for their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Oxazole derivatives have been reported to exhibit various biological activities at different dosages .
Metabolic Pathways
Oxazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Oxazole derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Oxazole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-cyclopropyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZYIPIPFQSUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267265-84-8 |
Source
|
Record name | 2-cyclopropyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.